Product packaging for 6-Acetyl-6-indolo[2,3-b]quinoxaline(Cat. No.:CAS No. 13860-54-3)

6-Acetyl-6-indolo[2,3-b]quinoxaline

Cat. No.: B11543983
CAS No.: 13860-54-3
M. Wt: 261.28 g/mol
InChI Key: VOKVXGKRVFYGLA-UHFFFAOYSA-N
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Description

Significance of the Indolo[2,3-b]quinoxaline Scaffold in Chemical Biology and Medicinal Chemistry Research

The indolo[2,3-b]quinoxaline nucleus is a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities. nih.gov Derivatives of this scaffold have demonstrated potent biological effects, including:

Anticancer Activity: Many indolo[2,3-b]quinoxaline derivatives exhibit significant cytotoxicity against various cancer cell lines. nih.govtandfonline.com Their primary mechanism is believed to be the intercalation into the DNA helix, which disrupts DNA replication and other vital cellular processes.

Antiviral Activity: Certain derivatives have shown promising antiviral properties, notably against viruses such as Herpes Simplex Virus (HSV) and Human Cytomegalovirus (CMV). nih.gov

Other Biological Activities: Research has also pointed towards anti-inflammatory, antibacterial, and even antidiabetic properties in some derivatives. nih.govrsc.org

The planar nature of the indolo[2,3-b]quinoxaline ring system is a key feature that facilitates its insertion between the base pairs of DNA. The stability of the resulting DNA-compound complex is a critical determinant of its biological efficacy and is influenced by the nature and placement of substituents on the scaffold. nih.gov

Rationale for Acetylation at the 6-Position within the Indolo[2,3-b]quinoxaline Nucleus

The nitrogen atom at the 6-position of the indolo[2,3-b]quinoxaline core is a common site for chemical modification to explore structure-activity relationships (SAR). Substitution at this position can significantly impact the compound's biological activity, solubility, and interaction with its molecular targets. nih.gov

The introduction of an acetyl group (acetylation) at the 6-position serves several potential purposes in the context of medicinal chemistry research:

Modulation of Electronic Properties: The acetyl group is an electron-withdrawing group, which can alter the electron density of the entire heterocyclic system. This can influence the compound's ability to participate in intermolecular interactions, including those with DNA.

Steric Influence: The size and orientation of the acetyl group can affect how the molecule fits into the binding pocket of a target protein or how it intercalates with DNA.

While specific research on the direct effects of 6-acetylation on this particular scaffold is not extensively detailed in publicly available literature, the general principles of N-acylation in similar heterocyclic systems suggest that it is a rational strategy for diversifying the chemical space of indolo[2,3-b]quinoxaline derivatives and for probing their biological mechanisms.

Historical Context and Evolution of Academic Research on Indolo[2,3-b]quinoxaline Derivatives

The foundational synthesis of the indolo[2,3-b]quinoxaline scaffold dates back to 1895. researchgate.net The classic and most common method involves the condensation reaction of isatin (B1672199) (or its derivatives) with o-phenylenediamine (B120857) (or its derivatives) in a suitable solvent, often with acid catalysis. tandfonline.comresearchgate.net

Over the decades, research into indolo[2,3-b]quinoxaline derivatives has evolved significantly. Early work focused on the synthesis and basic characterization of the core compound and its simple derivatives. As analytical techniques and understanding of molecular biology advanced, the research focus shifted towards the investigation of their pharmacological properties.

The discovery of their potent DNA intercalating abilities in the latter half of the 20th century marked a turning point, positioning these compounds as promising candidates for anticancer and antiviral drug development. Since then, numerous studies have been dedicated to synthesizing and evaluating a wide range of derivatives with substitutions at various positions to optimize their biological activity and selectivity. nih.govnih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have further expanded the accessible chemical diversity of this important class of compounds. researchgate.netrsc.org

Research Findings on Indolo[2,3-b]quinoxaline Derivatives

While specific data for 6-Acetyl-6-indolo[2,3-b]quinoxaline is limited in the reviewed literature, the following table presents a selection of other 6-substituted derivatives and their reported biological activities to illustrate the impact of modifications at this position.

Compound Name6-Position SubstituentBiological ActivityReference
6-(2-Dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline2-DimethylaminoethylAntiviral activity researchgate.net
6-Aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalinesVarious aralkyl groupsAnticancer activity nih.gov
6H-indolo(2, 3 b)quinoxaline-1-acetic acid hydrazideAcetic acid hydrazidePrecursor for antimicrobial agents consensus.app
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline4-MethoxyphenylStudied for electrochemical and photochemical properties rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O B11543983 6-Acetyl-6-indolo[2,3-b]quinoxaline CAS No. 13860-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13860-54-3

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

1-indolo[3,2-b]quinoxalin-6-ylethanone

InChI

InChI=1S/C16H11N3O/c1-10(20)19-14-9-5-2-6-11(14)15-16(19)18-13-8-4-3-7-12(13)17-15/h2-9H,1H3

InChI Key

VOKVXGKRVFYGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 6 Acetyl 6 Indolo 2,3 B Quinoxaline and Analogous Structures

Targeted Synthesis of 6-Acetyl-6-indolo[2,3-b]quinoxaline

The construction of this compound is typically achieved through a two-step process: the formation of the foundational indolo[2,3-b]quinoxaline ring system, followed by the introduction of the acetyl group at the N6 position.

Condensation Reactions with Isatin (B1672199) and o-Phenylenediamine (B120857) Precursors

The most fundamental and widely employed method for assembling the indolo[2,3-b]quinoxaline core is the condensation reaction between an isatin derivative and an o-phenylenediamine. oup.comnih.govsapub.org This reaction is versatile, allowing for the synthesis of a variety of substituted indolo[2,3-b]quinoxalines by using appropriately substituted precursors. researchgate.netresearchgate.net

The reaction conditions can significantly influence the product distribution. For instance, conducting the condensation in acidic solvents like acetic acid typically leads to the direct formation of the desired indolo[2,3-b]quinoxaline in good yields. oup.com In contrast, neutral or basic conditions may yield a mixture of products, including an anil and a spiro compound, which can subsequently be converted to the target indolo[2,3-b]quinoxaline through treatment with acid or by heating. oup.com Modern variations of this method utilize catalysts such as titanium dioxide nanoparticles under solvent-free conditions to afford the quinoxaline (B1680401) derivatives selectively and in excellent yields. researchgate.net Ultrasound irradiation in water has also been demonstrated as a green and efficient catalyst-free approach. nih.gov

Table 1: Effect of Solvent on the Condensation of Isatin with o-Phenylenediamine oup.com
SolventTemperature (°C)Time (h)Yield of Indolo[2,3-b]quinoxaline (%)Yield of Anil (%)Yield of Spiro Compound (%)
THF6024Trace78Trace
Benzene807Trace76Trace
Methanol653Trace3930
Pyridine1154-4135
DMA1353272338
HMPA180389TraceTrace
HMPA200596TraceTrace
Water (HCl)90279--
Acetic Acid118392--

Post-Synthetic Derivatization: Acylation Strategies at the N6-Position

Once the 6H-indolo[2,3-b]quinoxaline core is synthesized, the acetyl group can be introduced at the N6 position through acylation. This is a common post-synthetic modification to introduce functional handles or to modulate the electronic properties of the molecule. While direct acylation of the parent 6H-indolo[2,3-b]quinoxaline is a plausible route, many synthetic strategies involve the use of N-substituted isatins to pre-install the desired group before the condensation step. However, for the synthesis of this compound, a direct acylation of the pre-formed heterocycle is a key final step. This can be achieved using acetylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base.

Diversification Strategies for Indolo[2,3-b]quinoxaline Derivatives

The functionalization of the indolo[2,3-b]quinoxaline scaffold is crucial for tuning its chemical and physical properties for various applications. Several modern synthetic methods are employed for this purpose.

Alkylation Approaches

Alkylation at the N6 position of the indolo[2,3-b]quinoxaline core is a common strategy to enhance solubility and introduce functional diversity. acs.orgnih.gov This can be achieved by reacting the 6H-indolo[2,3-b]quinoxaline with various alkylating agents. For instance, methylation has been accomplished using iodomethane. acs.org Other alkylation strategies involve the use of substituted alkyl halides to introduce more complex side chains, which can be crucial for biological applications or for modifying the material properties of the compound. researchgate.netnih.gov Furthermore, base-mediated alkylation at the C3 position of quinoxalin-2(1H)-one derivatives using nitroalkanes has also been reported, showcasing another avenue for functionalization. rsc.org Visible-light-driven radical C3-H alkylation of quinoxalin-2(1H)-ones provides a catalyst- and additive-free method for introducing alkyl groups. nih.gov

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to the indolo[2,3-b]quinoxaline system. jomardpublishing.comscilit.com This reaction allows for the introduction of alkynyl substituents, which can serve as versatile handles for further transformations or as integral parts of a conjugated system. researchgate.netresearchgate.net For example, 9-iodo-6H-indolo[2,3-b]quinoxaline has been coupled with various terminal acetylenes in the presence of a palladium catalyst and a copper co-catalyst to yield the corresponding alkynylated products. jomardpublishing.comscilit.com These reactions are typically performed under inert atmospheres to prevent side reactions like the homocoupling of alkynes. jomardpublishing.com

Table 2: Examples of Sonogashira Coupling on Indolo[2,3-b]quinoxaline Derivatives jomardpublishing.com
Aryl HalideTerminal AlkyneCatalystBaseSolventYield (%)
9-iodo-6H-Indolo[2,3-b]quinoxalinePhenylacetylenePd[PPh3]4PyrrolidineDMF69.8
6-benzyl-9-iodo-6H-Indolo[2,3-b]quinoxalinePhenylacetylenePd[PPh3]4PyrrolidineDMF28.8

Copper-Catalyzed Carbon-Nitrogen Coupling Protocols (e.g., Ullmann)

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of carbon-nitrogen bonds. Modified Ullmann protocols have been utilized to synthesize N-arylated indolo[2,3-b]quinoxaline derivatives. jomardpublishing.comscilit.com This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For instance, 6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxaline has been successfully coupled with benzylamine (B48309) using copper(I) iodide as the catalyst in DMF. jomardpublishing.comscilit.com This methodology provides a direct route to introduce amino substituents onto the indolo[2,3-b]quinoxaline core, which is valuable for creating compounds with potential biological activity. researchgate.net Another important C-N bond forming strategy is the Buchwald-Hartwig amination, which has been used to synthesize indolo[2,3-b]quinoxaline derivatives through an intramolecular cyclization. researchgate.netmdpi.com

Cycloaddition Reactions for Fused Ring Systems

Cycloaddition reactions offer powerful and convergent pathways to complex heterocyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. While the most prevalent synthesis of indolo[2,3-b]quinoxalines involves the condensation of isatins with o-phenylenediamines, specific cycloaddition strategies have been developed to construct the core and related fused structures. researchgate.netacs.orgbenthamscience.com

One notable approach is a rhodium-catalyzed formal [3+3] cycloaddition. This method provides a route to indolo[2,3-b]quinoxaline derivatives in high yields. researchgate.net Another strategy involves the Diels-Alder reaction of quinoxaline-diones, which act as dienophiles. These reactions provide an attractive method for synthesizing cycloadducts that serve as useful building blocks for various natural products and medicinally relevant compounds. Computational studies have been employed to model the regioselectivity in these [4+2]-cycloaddition reactions, indicating that quinoxaline quinones can be effective dienophiles for creating fused ring systems.

Solvent-Free and Catalytic Methods in Indolo[2,3-b]quinoxaline Synthesis

To enhance the efficiency and environmental compatibility of indolo[2,3-b]quinoxaline synthesis, a variety of catalytic and solvent-free methods have been explored. These approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods that may require harsh conditions. sapub.orgias.ac.in

Catalytic Approaches: The condensation of o-phenylenediamines with α-diketones or their equivalents is the most common route, and numerous catalysts have been developed to facilitate this transformation. sapub.orgorientjchem.org

Brønsted and Lewis Acids: Simple Brønsted acids like acetic acid, formic acid, and hydrochloric acid are traditional catalysts for the condensation reaction. researchgate.net More recently, various Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been used, demonstrating mild and heterogeneous catalysis in ethanol (B145695) at room temperature. orientjchem.org

Palladium Catalysis: Palladium-catalyzed reactions represent a significant advancement. One method involves a one-pot, two-fold C–N coupling and C–H activation reaction starting from 2,3-dibromoquinoxaline (B1596595) to produce indolo[2,3-b]quinoxaline derivatives in good yields. rsc.org Another palladium-catalyzed approach is the regioselective C-H olefination/cyclization sequence, although this has been primarily demonstrated for the synthesis of the isomeric indolo[1,2-a]quinoxalines. nih.govacs.org

Organocatalysis: Phenol has been identified as a simple, inexpensive, and efficient organocatalyst for the condensation of 1,2-diamines with α-diketones. sapub.org This method proceeds at room temperature in an ethanol/water mixture, offering a green chemistry approach with high to excellent yields. sapub.org

Supramolecular and Nanoparticle Catalysis: Innovative catalysts include β-cyclodextrin, which acts as a supramolecular catalyst in water or in a solid state at room temperature. nih.gov This biomimetic approach is environmentally friendly, and the catalyst can be recovered and reused. nih.gov Copper-doped CdS nanoparticles have also been proposed as effective catalysts for the reaction between substituted isatins and o-phenylenediamine. researchgate.net

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions are a cornerstone of green chemistry.

Sulfated Polyborate: An efficient and recyclable sulfated polyborate catalyst has been used for the rapid, solvent-free synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. ias.ac.in This catalyst possesses both Lewis and Brønsted acidity and promotes the reaction with high yields in short timeframes. ias.ac.in

Grinding with β-Cyclodextrin: A solvent-free reaction can be achieved by grinding the substrates (o-phenylenediamines and 2-indanones) with β-cyclodextrin as a catalyst, yielding the product in moderate amounts. nih.gov

The table below summarizes various catalytic methods for the synthesis of indolo[2,3-b]quinoxaline and related structures.

Table 1. Catalytic Methods for the Synthesis of Indolo[2,3-b]quinoxaline and its Analogs

Catalyst Substrates Solvent Conditions Yield (%) Reference(s)
Phenol (20 mol%) Aromatic o-diamine, 1,2-dicarbonyl compound Ethanol:Water (7:3) Room Temp High to Excellent sapub.org
β-Cyclodextrin (15 mol%) o-phenylenediamine, 2-indanone Water Room Temp, 12h 85 nih.gov
β-Cyclodextrin (20 mol%) o-phenylenediamine, 2-indanone None (Grinding) Room Temp, 0.5h 70 nih.gov
Sulfated Polyborate (10 wt%) o-phenylenediamine, Benzil None 80°C, 10 min 96 ias.ac.in
CrCl₂·6H₂O o-phenylenediamine, Acenaphthoquinone Ethanol Room Temp, 14 min 90 orientjchem.org
PbBr₂ 4-methyl-o-phenylenediamine, Benzil Ethanol Room Temp, 25 min 94 orientjchem.org
CuSO₄·5H₂O o-phenylenediamine, Benzil Ethanol Room Temp, 30 min 92 orientjchem.org
Pd(OAc)₂/S-Phos 2,3-dibromoquinoxaline, 2-bromoaniline Toluene 110°C, 24h 86 rsc.org

Advanced Spectroscopic and Structural Elucidation of 6 Acetyl 6 Indolo 2,3 B Quinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgresearchgate.netjomardpublishing.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-Acetyl-6-indolo[2,3-b]quinoxaline and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysisjomardpublishing.comnih.govconnectjournals.com

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. jomardpublishing.com The specific chemical shifts and coupling patterns are influenced by the substitution on the aromatic rings. The acetyl group introduces a characteristic singlet for the methyl protons, typically observed in the upfield region of the spectrum. For instance, in a related derivative, the methyl protons of an acetyl group appeared as a singlet at 2.33 ppm. researchgate.net In long-chain alkyl derivatives, the N-CH₂ protons of the alkyl chain typically appear as a triplet. For example, in 6-decyl-6H-indolo[2,3-b]quinoxaline, this triplet is observed at 4.60 ppm. researchgate.net

¹H NMR Data for this compound Derivatives

Derivative Proton Chemical Shift (δ ppm) Solvent
5-acetyl-1,5,6,7-tetrahydropyrrolo[2,3-f]indole-2,3-dione Indole (B1671886) N-H 11.89 (broad singlet) DMSO-d₆
5-acetyl-1,5,6,7-tetrahydropyrrolo[2,3-f]indole-2,3-dione Aromatic H 7.22 (singlet), 8.90 (singlet) DMSO-d₆
6-decyl-6H-indolo[2,3-b]quinoxaline N-CH₂ 4.60 (triplet) DMSO-d₆
6-decyl-6H-indolo[2,3-b]quinoxaline Aromatic H 7.68-8.37 (multiplet) DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline N-CH₂ 4.50 (triplet) DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline Aromatic H 7.34-8.35 (multiplet) DMSO-d₆
6-hexadecyl-6H-indolo[2,3-b]quinoxaline N-CH₂ 4.50 (triplet) DMSO-d₆
6-hexadecyl-6H-indolo[2,3-b]quinoxaline Aromatic H 7.40-8.26 (multiplet) DMSO-d₆
N-pyrazolo derivative of a quinoxaline (B1680401) CH₃ 2.01 (singlet), 2.20 (singlet) Not specified
N-pyrazolo derivative of a quinoxaline CH-pyrazole 6.05 (singlet) Not specified

Carbon-13 (¹³C) NMR Spectroscopic Analysisrsc.orgresearchgate.net

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In this compound derivatives, the aromatic carbons exhibit signals in the downfield region, typically between δ 110 and 155 ppm. researchgate.netresearchgate.net The carbonyl carbon of the acetyl group gives a characteristic signal further downfield, usually above δ 160 ppm. The methyl carbon of the acetyl group appears in the upfield region of the spectrum. For example, in a related derivative, the methyl carbon signal was observed at 34.85 ppm. researchgate.net The chemical shifts of the quaternary carbons are also important for confirming the fused ring structure. researchgate.net

¹³C NMR Data for this compound Derivatives

Derivative Carbon Chemical Shift (δ ppm) Solvent
6-decyl-6H-indolo[2,3-b]quinoxaline N-CH₂ 41.44 DMSO-d₆
6-decyl-6H-indolo[2,3-b]quinoxaline Aliphatic CH₂/CH₃ 22.33-31.57 DMSO-d₆
6-decyl-6H-indolo[2,3-b]quinoxaline Aromatic CH 110.75, 121.27, 122.59, 126.33, 127.97, 129.23 DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline N-CH₂ 43.13 DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline Aliphatic CH₂/CH₃ 22.42-31.66 DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline Aromatic CH 111.75, 111.47, 123.63, 127.82, 129.96, 131.75, 131.88, 132.26 DMSO-d₆
6-tetradecyl-6H-indolo[2,3-b]quinoxaline Quaternary C 119.60, 131.87, 132.25, 139.87, 144.88, 149.24 DMSO-d₆
N-pyrazolo derivative of a quinoxaline CH₃ 13.86, 13.94 Not specified
N-pyrazolo derivative of a quinoxaline CH-pyrazole 109.51 Not specified

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)sdsu.eduepfl.chwikipedia.org

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings (¹H-¹H correlations), helping to identify adjacent protons in the molecule. sdsu.eduwikipedia.org This is particularly useful for tracing the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). epfl.chwikipedia.org This allows for the direct assignment of the carbon signal corresponding to a specific proton.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduwikipedia.org This technique is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetyl group to the indoloquinoxaline core. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisrsc.orgresearchgate.netjomardpublishing.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of the acetyl group is a common feature. For example, in the mass spectrum of N¹-acetylspermine, fragments corresponding to the acetamidopropyl group were observed. researchgate.net The fragmentation of the indoloquinoxaline core can also provide insights into the stability of the ring system. core.ac.uknih.gov Different ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identificationrsc.orgresearchgate.netjomardpublishing.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orgcopbela.org For this compound, the IR spectrum will show characteristic absorption bands for the various functional groups. The most prominent of these is the strong absorption band for the carbonyl (C=O) stretching vibration of the acetyl group, which typically appears in the region of 1660-1720 cm⁻¹. libretexts.orgvscht.cz In a related acetylated isoquinoline (B145761) derivative, the acetyl C=O stretch was observed at 1694 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. vscht.cz The C=N stretching vibration of the quinoxaline ring and C-N stretching vibrations also give rise to characteristic bands. vixra.org

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Carbonyl (Amide) C=O Stretch 1660 - 1720 libretexts.orgvscht.cz
Aromatic C-H C-H Stretch 3000 - 3100 vscht.cz
Aliphatic C-H C-H Stretch 2850 - 3000 pressbooks.pub
Aromatic C=C C=C Stretch 1400 - 1600 vscht.cz
C=N C=N Stretch ~1567 vixra.org
C-N C-N Stretch ~1330 vixra.org

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy for Photophysical Characterization

Electronic absorption (UV/Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. Indolo[2,3-b]quinoxaline derivatives are known to be chromophoric and often fluorescent. The UV/Vis spectrum of these compounds typically shows multiple absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions within the extended π-conjugated system. researchgate.net For instance, a series of indolo[2,3-b]quinoxaline dyes exhibited intramolecular charge transfer (ICT) transitions in the range of 501–561 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. These compounds often exhibit fluorescence, with emission maxima that are also dependent on the molecular structure and the environment. researchgate.net The study of the photophysical properties is important for potential applications in areas such as fluorescent probes and optoelectronic materials. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. However, the application of this method is contingent upon the ability to grow high-quality single crystals, a process that can be challenging for complex, planar heterocyclic systems like this compound.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The inherent planarity and potential for strong π-π stacking interactions in the indolo[2,3-b]quinoxaline core can lead to the formation of microcrystalline powders that are unsuitable for single-crystal X-ray diffraction.

In the absence of a crystal structure for the parent acetyl derivative, the solid-state structures of closely related derivatives provide invaluable insights into the molecular geometry and packing motifs of the indolo[2,3-b]quinoxaline scaffold. A notable example is the structural characterization of N-glycosides of 6H-indolo[2,3-b]quinoxaline. rsc.orgnih.gov The synthesis and structural analysis of these glycosylated derivatives have been reported, and their crystal structures offer a reliable model for the core heterocyclic system. rsc.orgnih.gov

A study on N-glycosides of 6H-indolo[2,3-b]quinoxalines, prepared through the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes, has provided crystallographic data for these derivatives. rsc.orgnih.gov The core indolo[2,3-b]quinoxaline ring system in these structures is observed to be essentially planar, a characteristic feature that drives the formation of ordered packing arrangements in the crystal lattice.

The crystal packing of these derivatives is typically dominated by a combination of hydrogen bonding, involving the sugar moieties, and significant π-π stacking interactions between the planar aromatic systems. These stacking interactions are a common feature of polycyclic aromatic compounds and play a crucial role in stabilizing the crystal structure.

While the precise unit cell parameters and space group for this compound remain undetermined, the analysis of its derivatives strongly suggests a solid-state structure characterized by a planar molecular geometry and a crystal lattice stabilized by extensive π-π stacking.

Below is a representative table of crystallographic data for a related quinoxaline derivative, 2,3-dimethyl-6-nitro-quinoxaline, which illustrates the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Compound 2,3-Dimethyl-6-nitro-quinoxaline
Molecular Formula C₁₀H₉N₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.123 (3)
b (Å) 7.456 (2)
c (Å) 18.234 (4)
β (°) 109.98 (3)
Volume (ų) 1803.9 (7)
Z 8
Calculated Density (g/cm³) 1.503
R-factor (%) 4.9

Data for 2,3-dimethyl-6-nitro-quinoxaline is presented for illustrative purposes. nih.gov

Further research focused on developing suitable crystallization techniques for this compound is necessary to definitively elucidate its solid-state structure and confirm the predicted structural features.

Mechanistic Investigations of 6 Acetyl 6 Indolo 2,3 B Quinoxaline and Analogues in Biological Systems

Nucleic Acid Interaction Studies: DNA Intercalation Mechanisms

The planar, aromatic structure of the indolo[2,3-b]quinoxaline core is a key feature that facilitates its interaction with DNA, primarily through intercalation. researchgate.netchalmers.se This mode of binding, where the planar moiety inserts itself between the base pairs of the DNA double helix, is a common mechanism for many antiviral and anticancer agents. researchgate.netchalmers.semdpi.com The nature and positioning of substituents on the indoloquinoxaline scaffold play a critical role in modulating the affinity and specificity of this interaction. researchgate.netchalmers.se

Quantitative Characterization of DNA Binding Affinity

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have demonstrated significant DNA binding affinity. Spectroscopic studies have been employed to quantify this interaction, revealing high association constants (K_a). For monomeric derivatives, these binding constants are typically in the range of 10^6 M⁻¹. nih.gov The affinity can be dramatically increased through structural modifications, such as dimerization. Dimeric indoloquinoxaline derivatives, where two planar chromophores are linked together, exhibit exceptionally high binding constants, on the order of 10^9 M⁻¹, indicating a very stable complex with DNA. nih.gov This high affinity is attributed to the ability of the dimer to bis-intercalate, with both aromatic systems inserting into the DNA helix simultaneously. nih.gov

The strong binding is often influenced by side chains attached to the core structure. Compounds featuring a dimethylaminoethyl side chain, for instance, have been noted to bind strongly to DNA. researchgate.net The introduction of positive charges, creating dicationic quaternary ammonium (B1175870) salts, has also been shown to enhance DNA binding affinity. nih.gov

Table 1: DNA Binding Constants for Indolo[2,3-b]quinoxaline Analogues and Related Compounds

Compound Class Binding Constant (K_a or K_b) Method
Monomeric Indolo[2,3-b]quinoxaline Derivatives ~10^6 M⁻¹ Spectroscopic Methods
Dimeric Indolo[2,3-b]quinoxaline Derivatives ~10^9 M⁻¹ Spectroscopic Methods

This table presents a summary of reported DNA binding affinities for different classes of compounds to provide context for the interaction strength of the indolo[2,3-b]quinoxaline scaffold.

Elucidation of Specific Binding Sites and Modes (e.g., Minor Groove)

The primary binding mode for 6H-indolo[2,3-b]quinoxaline derivatives is intercalation, a fact supported by multiple spectroscopic and biophysical techniques. nih.govnih.gov Linear dichroism studies confirm that the planar indoloquinoxaline chromophore orients itself parallel to the DNA base pairs, which is characteristic of an intercalative binding mode. chalmers.seresearchgate.net

Impact on DNA Stability and Conformational Changes

The intercalation of indolo[2,3-b]quinoxaline derivatives into the DNA helix induces significant changes in the structure and stability of the nucleic acid. A key indicator of this is the increase in the thermal melting temperature (T_m) of DNA upon binding. The formation of a stable intercalated complex requires more thermal energy to denature the DNA double helix, and highly active derivatives like NCA0424 and B-220 are known to cause high thermal stability of the compound-DNA complex. researchgate.netchalmers.se

Enzyme Inhibition Profiling and Mechanistic Pathways

Beyond direct DNA binding, indolo[2,3-b]quinoxaline analogues have been investigated for their ability to inhibit specific enzymes, which can be a crucial component of their biological activity.

Src Homology 2 Domain-Containing Phosphatase 1 (SHP1) Inhibition

Certain derivatives of 6H-indolo[2,3-b]quinoxaline have been identified as inhibitors of Src Homology 2 domain-containing Phosphatase 1 (SHP1). rsc.org SHP1 is a non-receptor protein tyrosine phosphatase that plays a significant role in cellular signaling. Its dysregulation is implicated in various diseases, including cancer. rsc.org

A novel bifunctional SHP1 inhibitor, designated as compound 5a, was developed by fusing the 6H-indolo-[2,3-b]-quinoxaline fluorophore with a thieno[2,3-b]quinoline-procaine skeleton. rsc.org This compound was found to selectively inhibit the enzymatic activity of the SHP1 protein tyrosine phosphatase (PTP) domain with a half-maximal inhibitory concentration (IC₅₀) of 2.34 ± 0.06 μM. rsc.org Further investigation through simulations and dialysis experiments suggested that this compound binds to the SHP1 PTP domain in an irreversible manner. rsc.org Targeting SHP1 has been shown to disrupt the metabolic balance in leukemia stem cells, thereby increasing their vulnerability to chemotherapy and immune surveillance, highlighting the therapeutic potential of this pathway. nih.gov

Table 2: SHP1 Inhibition by a 6H-indolo[2,3-b]quinoxaline Analogue

Compound Target Enzyme IC₅₀ (μM) Binding Mode

This table details the inhibitory activity of a specific indolo[2,3-b]quinoxaline derivative against the SHP1 enzyme.

Receptor Tyrosine Kinase Inhibition (e.g., EGFR Kinase)

Analogues of 6-acetyl-6-indolo[2,3-b]quinoxaline, specifically those based on the quinoxalinone core, have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling protein that, when mutated or overexpressed, can drive the growth of numerous cancers. Certain quinoxalinone-containing compounds have demonstrated significant inhibitory activity against the drug-resistant EGFR (L858R/T790M/C797S) mutant. mdpi.com

In one study, several quinoxalinone analogues showed enzymatic inhibitory activity in the nanomolar range, comparable to the established EGFR inhibitor, osimertinib. mdpi.com The half-maximal inhibitory concentration (IC₅₀) values for these compounds highlight their potential as a scaffold for novel EGFR inhibitors. mdpi.com These findings suggest that the quinoxaline (B1680401) structure can serve as a foundational template for developing inhibitors that target specific, clinically relevant mutations in receptor tyrosine kinases. mdpi.commdpi.com

Inhibitory Activity of Quinoxalinone Analogues against EGFR (L858R/T790M/C797S) Kinase

CompoundIC₅₀ (nM)
CPD43.04 ± 1.24
CPD156.50 ± 3.02
CPD1610.50 ± 1.10
CPD213.81 ± 1.80
Osimertinib (Reference)8.93 ± 3.01

Data from in vitro enzymatic assays showing the potent inhibitory effects of select quinoxalinone compounds compared to the reference drug osimertinib. mdpi.com

Tubulin Polymerization Interference

The microtubule network, composed of polymerized tubulin protein, is an essential component of the cellular cytoskeleton and is crucial for cell division. researchgate.net Several classes of anticancer drugs function by interfering with tubulin dynamics. researchgate.net Structural analogues of indoloquinoxalines, such as isoindolo[2,1-a]quinoxaline and 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives, have been identified as novel inhibitors of tubulin polymerization. nih.govnih.govacs.org

Research indicates that these compounds can arrest the cell cycle in the G2/M phase, which is characteristic of agents that disrupt microtubule assembly. nih.govacs.org Mechanistically, active derivatives have been shown to bind to the colchicine-binding site on tubulin. nih.gov For instance, certain hydroxy-substituted 5,6-dihydroindolo[2,1-alpha]isoquinolines were found to be potent inhibitors of tubulin polymerization, with the most active isomers displaying IC₅₀ values in the low micromolar range, comparable to colchicine (B1669291) itself. nih.gov This suggests that the indolo-heterocyclic framework is a viable scaffold for developing antimitotic agents that function by disrupting microtubule dynamics. mdpi.comnih.gov

Inhibition of Tubulin Polymerization by Indolo[2,1-alpha]isoquinoline Analogues

CompoundIC₅₀ (µM) for Tubulin Polymerization
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6b)11 ± 0.4
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c)3.1 ± 0.4
Colchicine (Reference)2.1 ± 0.1

Inhibitory concentrations of select indolo-isoquinoline analogues on tubulin polymerization, demonstrating activity near that of the well-known inhibitor colchicine. nih.gov

Mechanistic Basis of Antimicrobial Activity

Antibacterial Mechanisms against Diverse Pathogens

The 6H-indolo[2,3-b]quinoxaline core is a prominent feature in compounds exhibiting significant antibacterial properties. The primary mechanism underlying this activity is the ability of this planar heterocyclic system to intercalate into bacterial DNA. researchgate.netnih.gov This physical insertion between the base pairs of the DNA helix disrupts its structure and function, interfering with critical cellular processes. researchgate.net

Specifically, the antimicrobial potency of quinoxalines has been attributed to the prevention of DNA-directed RNA synthesis. acs.org This occurs through the compound's binding to specific sites on the bacterial DNA, such as the CpG site. acs.org This mode of action is shared by several quinoxaline-based antibiotics, including echinomycin. The thermal stability of the complex formed between the indoloquinoxaline derivative and DNA is a key factor determining its biological activity. researchgate.netnih.gov Derivatives of hexahydro-6H-indolo[2,3-b]quinoxaline have also shown significant antibacterial effects, reinforcing the importance of this scaffold in developing new antibacterial agents. acs.org

Antifungal Mechanisms of Action

Quinoxaline derivatives have also emerged as a class of small molecules with promising antifungal activity. Studies have demonstrated their effectiveness against various pathogenic fungi, particularly Candida species, which are a common cause of fungal infections.

One novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), has shown potent fungicidal effects against multiple Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis. In vitro susceptibility testing revealed that this compound had higher efficacy (lower minimum inhibitory concentrations) than the conventional antifungal drug Amphotericin B against most of the tested clinical isolates. Further investigation in an oral candidiasis mouse model confirmed the in vivo efficacy of the compound. While the precise molecular mechanism is still under investigation, these findings highlight the potential of the quinoxaline scaffold in the discovery of new antifungal therapies.

In Vitro Antifungal Activity (MIC) of a Quinoxaline Derivative

Fungal Species3-hydrazinoquinoxaline-2-thiol MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans0.125–10.25–2
Candida glabrata0.125–0.50.5–2
Candida parapsilosis0.125–0.50.5–1
Candida tropicalis0.125–20.25–1

Minimum Inhibitory Concentration (MIC) ranges of 3-hydrazinoquinoxaline-2-thiol compared to Amphotericin B against various Candida species, showing its high potency.

Antiviral Mechanisms of Action

Inhibition of Herpes Simplex Virus Replication

Certain analogues of this compound are potent inhibitors of herpes viruses, including Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov A well-studied example is the compound 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, known as B-220. researchgate.netnih.gov

The antiviral mechanism of B-220 against HSV-1 involves direct interaction with viral DNA. nih.gov It is proposed that the planar indoloquinoxaline ring system of B-220 binds to viral DNA through intercalation. nih.gov This binding event is thought to disrupt steps that are essential for the viral uncoating process after it enters a host cell. nih.gov By interfering with uncoating, the virus is unable to release its genetic material to begin replication, effectively halting the infection cycle. The ability of 6H-indolo[2,3-b]quinoxaline derivatives to form a stable complex with DNA is a critical aspect of their antiviral activity. researchgate.netnih.gov This mechanism of action, targeting a fundamental process in the viral life cycle, makes this class of compounds a subject of interest for the development of new antiviral therapies. nih.govnih.gov

Antiviral Activity against Influenza Virus Strains (e.g., H1N1)

The indolo[2,3-b]quinoxaline scaffold is a promising framework for the development of new antiviral agents. Research into its derivatives has revealed potential mechanisms of action, including the induction of interferons and direct inhibition of viral components.

Derivatives of 6H-indolo[2,3-b]quinoxaline have been identified as potent inducers of interferon, which plays a critical role in the innate immune response to viral infections. researchgate.net Studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives, for instance, have shown them to be low-toxicity interferon inducers with notable antiviral properties. researchgate.net The morpholine (B109124) and 4-methyl-piperidine derivatives from this series were highlighted as the most active antivirals with the least cytotoxicity. researchgate.net The ability of these compounds to stimulate interferon production suggests a mechanism that could be effective against a broad range of viruses, including influenza strains. researchgate.net

More direct anti-influenza activity has also been observed. In one study, a newly synthesized indolo[2,3-b]quinoxaline hybrid derivative demonstrated significant efficacy against the H1N1 strain of the influenza virus. nih.gov This particular compound exhibited a strong inhibitory effect and minimal toxicity, making the quinoxaline-based molecule a person of interest for further development. nih.gov The antiviral efficacy was further supported by quantitative polymerase chain reaction (qPCR) assays, which showed a reduction in viral gene expression. nih.gov

The proposed mechanism for some quinoxaline derivatives against influenza A involves targeting the NS1 protein, a highly conserved protein encoded by the virus that is crucial for viral replication. nih.gov The structure of the NS1A protein's N-terminal domain features a cavity that a small molecule could potentially bind to, thereby inhibiting virus replication. nih.gov While not specific to the 6-acetyl derivative, this provides a plausible target for the broader class of indolo[2,3-b]quinoxalines.

Compound ClassSpecific Derivative(s)Virus StrainActivity/FindingReference
6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalinesMorpholine and 4-methyl-piperidine derivativesNot specifiedPotent interferon inducers, most active antivirals in the series. researchgate.net
Indolo[2,3-b]quinoxaline hybridQuinoxaline-based molecule (11-b)Influenza A (H1N1)Strong inhibitory activity (IC₅₀ of 0.2164 μM) with minimal toxicity (CC₅₀ of 315,578.68 μM). nih.gov
2,3,6-substituted quinoxalines2-furyl substituted derivativeInfluenza AGood activity with an IC₅₀ of 3.5 µM; binds to NS1A RNA-binding domain. nih.gov

Modulation of Multidrug Resistance (MDR) Pathways

The 6H-indolo[2,3-b]quinoxaline scaffold is recognized as a valuable template for developing molecules that can modulate multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which efflux drugs from the cell.

Several highly active derivatives of 6H-indolo[2,3-b]quinoxaline, such as B-220, NCA0424, and 9-OH-B-220, have demonstrated significant MDR modulating activity. nih.govresearchgate.netresearchgate.net Interestingly, these compounds show potent activity in modulating MDR despite being poor inhibitors of the topoisomerase II enzyme, another common target for anticancer drugs. nih.govresearchgate.netresearchgate.net This suggests a mechanism of action distinct from direct cytotoxicity for some derivatives.

The primary mechanism by which these planar, fused heterocyclic compounds are thought to exert their biological effects, including MDR modulation, is through DNA intercalation. nih.govresearchgate.net The stability of the complex formed between the indolo[2,3-b]quinoxaline derivative and DNA is a critical factor for their activity. nih.govresearchgate.net This stability is influenced by the types and orientations of substituents and side chains attached to the core scaffold. nih.govresearchgate.net

Furthermore, research into novel O-aminoglycoside derivatives of 6H-indolo[2,3-b]quinoline has shown they can overcome multidrug resistance in various cancer cell lines, including colorectal adenocarcinoma, uterine sarcoma, and promyelocytic leukemia. researchgate.net These findings underscore the potential of modifying the indolo[2,3-b]quinoxaline core to develop effective agents that can circumvent resistance mechanisms in cancer cells. researchgate.netresearchgate.net

Compound/DerivativeCell Line(s)Activity/FindingReference
B-220, NCA0424, 9-OH-B-220Not specifiedSignificant MDR modulating activity; poor topoisomerase II inhibitors. nih.govresearchgate.netresearchgate.net
O-aminoglycoside derivatives of 6H-indolo[2,3-b]quinolineLoVo/DX (colorectal adenocarcinoma), MES-SA/DX5 (uterine sarcoma), HL-60/MX2 (promyelocytic leukemia)Overcomes multidrug resistance. researchgate.net

Structure Activity Relationship Sar and Computational Studies of 6 Acetyl 6 Indolo 2,3 B Quinoxaline Derivatives

Rational Design Principles for Biological Activity Optimization

The rational design of 6-acetyl-6-indolo[2,3-b]quinoxaline derivatives is centered on strategic structural modifications to enhance their biological effects. researchgate.netmdpi.com A key principle is the introduction of various substituents and side chains to the core structure, which can significantly influence the thermal stability of the compound-DNA complex—a critical factor for its anticancer and antiviral activities. nih.goveurekaselect.com

Key Design Strategies:

Structural Hybridization: Combining the quinoxaline (B1680401) core with other pharmacologically active moieties, such as amide, urea, thiourea, and sulfonamide groups, has been a successful strategy. nih.gov This molecular hybridization aims to create compounds with enhanced antiproliferative and apoptotic-inducing activities. nih.gov

Targeting Specific Interactions: For derivatives targeting protein kinases, the design focuses on creating molecules that can act as competitive inhibitors of ATP at the kinase's active site. nih.gov

Modulating Physicochemical Properties: The introduction of specific functional groups can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. For instance, electron-donating or electron-withdrawing groups can modify the π-electron density of the quinoxaline ring system, affecting its interaction with biological targets. nih.gov

A study on quinoxaline derivatives revealed that the nature of the substituent on a 1,2,3-triazole moiety significantly impacted their in vitro anticancer activity. nih.gov Specifically, a derivative with an electron-withdrawing bromine atom on the phenyl ring demonstrated more potent activity against several cancer cell lines compared to the standard drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are a cornerstone in the rational design of new drugs, as they correlate the chemical structure of compounds with their biological activities. nih.govmdpi.com

Selection and Calculation of Molecular Descriptors

The development of robust QSAR models begins with the selection and calculation of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. nih.govresearchgate.net

Commonly Used Descriptor Categories:

Constitutional Descriptors: These describe the basic structural properties of a molecule, such as the number of atoms, bonds, and rings. An example is the number of cyclic substituents (nCIC). tandfonline.com

Topological Descriptors: These are numerical representations of molecular topology, capturing information about atomic connectivity. researchgate.net

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of molecules. researchgate.netdergipark.org.tr Examples include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and polarizability. dergipark.org.trresearchgate.net

Physicochemical Descriptors: These relate to properties like lipophilicity (logP) and molar refractivity (MR). dergipark.org.tr

For a series of 6H-indolo[2,3-b]quinoxaline derivatives, descriptors such as the functional group count (nCp) and the constitutional descriptor for the number of circuits (nCIC) were found to be significant in modeling their cytotoxic activity. tandfonline.com

Development and Validation of Predictive QSAR Models

Once descriptors are calculated, statistical methods are employed to build and validate predictive QSAR models. nih.gov

Modeling Techniques:

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity and the selected molecular descriptors. tandfonline.com

Partial Least Squares (PLS): A standard chemometric technique used to develop linear models, particularly when the number of descriptors is large. nih.gov

Validation is a critical step to ensure the reliability and predictive power of a QSAR model. nih.gov This involves both internal and external validation procedures. nih.gov A QSAR model for quinoxaline derivatives targeting triple-negative breast cancer was developed with a training set regression coefficient (r²) of 0.78 and an internal cross-validation coefficient (q²) of 0.71. nih.gov The model's external predictive ability was confirmed with a regression coefficient (pred_r²) of 0.68 for the test set. nih.gov

Interpretation of Structural Features Influencing Potency and Selectivity

A validated QSAR model allows for the interpretation of how specific structural features influence the biological activity of the compounds. mdpi.comnih.gov

For a series of 6H-indolo[2,3-b]quinoxaline derivatives with cytotoxic activity against a human leukemia cell line, a QSAR model indicated that the presence of cyclic substituents or substituents with primary carbon atoms was favorable for increased cytotoxic potency. researchgate.nettandfonline.com This finding provides clear guidance for the design of more potent analogs. tandfonline.com In another study on quinoxaline derivatives, the QSAR model revealed that electron-releasing groups at certain positions and a cyano group on an aliphatic chain attached to the quinoxaline nitrogen were crucial for activity. mdpi.com Conversely, replacing an ester group with a hydrazide group was found to decrease activity. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is instrumental in understanding the interactions that drive binding and in identifying key residues involved. nih.gov

In a study of quinoxaline derivatives as EGFR inhibitors, molecular docking revealed that the most potent compounds formed strong interactions with the target protein. nih.gov The binding energies calculated from these docking studies were in good agreement with the experimentally determined IC₅₀ values. nih.gov For instance, the 3D interaction pattern of a highly potent diphenylquinoxaline-6-carbohydrazide hybrid showed that the quinoxaline ring formed a hydrogen bond with Trp481 and two pi-pi stacking interactions with Trp481 and Phe525. nih.gov The phenyl ring of the same compound also participated in aromatic hydrogen bond interactions with Asp616 and Asp404. nih.gov These specific interactions were deemed critical for the compound's inhibitory activity. nih.gov

Computational Methods for Exploring Conformational Space and Reactivity

Computational methods are also employed to explore the conformational landscape and reactivity of this compound and its derivatives.

Conformational Analysis: Understanding the conformational flexibility of these molecules is crucial, as different conformations can exhibit different biological activities. nih.gov Techniques like molecular dynamics (MD) simulations can be used to explore the accessible conformations of a molecule in solution. nih.gov

Reactivity Studies: Quantum chemical calculations, such as DFT, are used to investigate the electronic structure and reactivity of these compounds. researchgate.net The calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net The energy gap between HOMO and LUMO is also an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For a series of indolo[2,3-b]quinoxaline dyes, DFT calculations were used to rationalize their donor-acceptor architecture and HOMO-LUMO energies, suggesting their potential as n-type materials for optoelectronic devices. researchgate.net

Interactive Data Table of Research Findings

Below is a summary of key findings from various studies on quinoxaline and indolo[2,3-b]quinoxaline derivatives.

Pharmacophore Modeling for De Novo Design of this compound Derivatives

The strategic design of novel and more effective therapeutic agents often relies on computational techniques such as pharmacophore modeling. This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, which is a derivative of the broader class of 6H-indolo[2,3-b]quinoxalines, pharmacophore modeling serves as a crucial tool in the de novo design of new drug candidates, particularly in the realm of anticancer research.

The parent compound, 6H-indolo[2,3-b]quinoxaline, is a planar, fused heterocyclic system recognized as an analogue of the cytotoxic agent ellipticine. tandfonline.com Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer and antiviral properties. researchgate.net The primary mechanism of action for many of these compounds is believed to be DNA intercalation, a process where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix, thereby disrupting DNA replication and other vital cellular processes. researchgate.netnih.gov

While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, models can be hypothesized based on the well-established structure-activity relationships (SAR) of the broader class of 6H-indolo[2,3-b]quinoxaline derivatives. The key pharmacophoric features are largely dictated by the requirements for effective DNA intercalation and potential interactions with enzymes such as topoisomerase II. nih.govnih.gov

A hypothetical pharmacophore model for this class of compounds would likely include:

A planar aromatic system: This is essential for the intercalative binding into the DNA helix. The rigid, flat nature of the indolo[2,3-b]quinoxaline core provides this feature.

Hydrogen bond acceptors/donors: The nitrogen atoms within the quinoxaline and indole (B1671886) rings can act as hydrogen bond acceptors. Substituents on the aromatic rings can also introduce additional hydrogen bonding capabilities, which can enhance the binding affinity and selectivity.

Hydrophobic regions: The aromatic rings themselves constitute significant hydrophobic regions that contribute to the binding energy through van der Waals interactions with the DNA base pairs.

Positively ionizable feature: The introduction of side chains containing basic amine groups, such as a dimethylaminoethyl group, has been shown to be crucial for the cytotoxic activity of some derivatives. researchgate.net At physiological pH, these groups are protonated and can form ionic interactions with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the drug-DNA complex.

De Novo Design Based on Pharmacophore Models

Once a pharmacophore model is established, it can be employed in de novo drug design to generate novel molecular structures. This process involves using computational algorithms to build new molecules that fit the defined pharmacophoric features. For the this compound scaffold, de novo design strategies could focus on:

Scaffold Hopping: Replacing the core indolo[2,3-b]quinoxaline structure with other isosteric ring systems that maintain the required planarity and electronic properties.

Side Chain Optimization: Systematically modifying the substituents on the aromatic rings to improve properties such as solubility, cell permeability, and target selectivity. For instance, based on QSAR studies of related compounds, introducing cyclic substituents or groups with primary carbon atoms might enhance cytotoxic potency. tandfonline.com

Linker Modification: In derivatives with side chains, altering the length and flexibility of the linker connecting the side chain to the core scaffold can optimize the interaction with the DNA minor groove. nih.gov

Detailed Research Findings and Data

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 14 6H-indolo[2,3-b]quinoxaline derivatives against the human leukemia (HL-60) cell line have provided valuable insights for de novo design. tandfonline.com The cytotoxic activity, expressed as the concentration required to inhibit 50% of cell growth (IC50), was correlated with various molecular descriptors.

One of the most significant QSAR models developed was a biparametric correlation:

Model 1: pIC50 = -0.098 (±0.04) nCp + 0.359 (±0.12) nCIC + 4.545 (±0.21) n = 14, R = 0.864, R² = 0.746, Std. Error = 0.17, F = 16.2

Where:

pIC50: The negative logarithm of the IC50 value.

nCp: The count of functional groups with primary carbon atoms.

nCIC: The number of circuits (rings) in the molecule.

This model suggests that increasing the number of rings (nCIC) and incorporating substituents with primary carbon atoms (nCp) can lead to higher cytotoxic potency. tandfonline.com

Table 1: Cytotoxic Activity and Molecular Descriptors of 6H-indolo[2,3-b]quinoxaline Derivatives tandfonline.com

CompoundRR1R2R3R4IC50 (µM)nCpnCIC
IDQ-1HHHHH2.104
IDQ-2HHCOOHHH1.804
IDQ-3HHHHCOOH1.304
IDQ-4HHHHCONH2>10004
IDQ-5HHCONH2HH0.904
IDQ-6CH3HHHH0.814
IDQ-7C2H5HHHH>10014
IDQ-8C3H7HHHH1.914
IDQ-9C4H9HHHH>10014
IDQ-10C5H11HHHH0.814
IDQ-11C6H13HHHH0.914
IDQ-12C6H5HHHH1.105
IDQ-13HCH3HHH0.914
IDQ-14HHCH3HH0.914

These findings provide a rational basis for the de novo design of new this compound derivatives with potentially enhanced anticancer activity. By leveraging pharmacophore modeling and QSAR insights, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Advanced Research Applications and Future Directions for 6 Acetyl 6 Indolo 2,3 B Quinoxaline

Design and Development as Bifunctional Molecular Probes

The rigid, planar structure of the 6-indolo[2,3-b]quinoxaline nucleus makes it an excellent foundation for designing bifunctional molecular probes. These probes are engineered to carry out more than one task, such as simultaneous biological imaging and therapeutic action, which is a significant advancement in diagnostics and treatment.

A key area of development is the creation of molecules that merge diagnostic and therapeutic capabilities, often termed "theranostics." Researchers have successfully developed derivatives of 6H-indolo-[2,3-b]-quinoxaline that function as bifunctional inhibitors for enzymes implicated in disease. rsc.org For instance, by strategically fusing the 6H-indolo-[2,3-b]-quinoxaline fluorophore with a bioactive thieno[2,3-b]quinoline-procaine skeleton, a novel inhibitor for the Src homology 2 domain-containing phosphatase 1 (SHP1) was created. rsc.org

This rationally designed compound, referred to as compound 5a, exhibits both a significant fluorescence response to SHP1 activity and the ability to selectively inhibit the enzyme. rsc.org This dual functionality allows for real-time monitoring of the inhibitor's engagement with its target, providing invaluable insights into its biological mechanism and potential effectiveness. rsc.org The compound displayed strong blue/green fluorescence within MDA-MB-231 cells, demonstrating its utility in cellular imaging. rsc.org

Table 1: Properties of Bifunctional SHP1 Inhibitor (Compound 5a)

Property Finding Source
Target Enzyme SHP1PTP rsc.org
Inhibitory Activity (IC₅₀) 2.34 ± 0.06 μM rsc.org
Imaging Capability Exhibits a significant fluorescence response to SHP1PTP activity (P = 0.007) rsc.org
Cellular Fluorescence Emits strong blue/green fluorescence in MDA-MB-231 cells rsc.org

| Binding Mechanism | Shows irreversible binding in simulations and dialysis experiments | rsc.org |

This table summarizes the key characteristics of a bifunctional SHP1 inhibitor based on the 6H-indolo-[2,3-b]-quinoxaline scaffold.

Exploration in Materials Science as a Redox-Active Scaffold

Beyond its biological applications, the indolo[2,3-b]quinoxaline framework is being explored as a high-performance, redox-active scaffold in materials science. Its electrochemical properties make it a promising candidate for next-generation energy storage systems.

The indolo[2,3-b]quinoxaline scaffold has been identified as a superior anolyte material for nonaqueous redox flow batteries (NARFBs), a technology crucial for grid-scale energy storage from intermittent renewable sources like wind and solar. nih.govresearchgate.netnih.gov The design of this scaffold involves fusing a π-donor nitrogen atom, which expands the conjugated π-system. nih.gov This expansion leads to enhanced charge delocalization in charged intermediates, which in turn improves stability and lowers the reduction potential. nih.gov

A library of derivatives was synthesized to establish structure-property relationships. nih.gov A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (referred to as 5h) was identified as a particularly effective anolyte. nih.govnih.gov This derivative exhibits a combination of low reduction potential, exceptional stability, and high solubility in organic solvents, which are critical parameters for high-performance batteries. nih.govresearchgate.netosti.gov When paired with a catholyte material, N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), a prototype all-organic flow battery was constructed that demonstrated a high cell voltage and excellent capacity retention over numerous cycles. nih.govnih.gov

Table 2: Electrochemical Performance of Indolo[2,3-b]quinoxaline-based Anolyte

Parameter Value Source
Compound 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.govnih.gov
Reduction Potential (E₁/₂) (vs Fc/Fc⁺) -2.01 V nih.govresearchgate.net
Solubility (in acetonitrile) >2.7 M nih.govnih.gov
H-Cell Cycling Stability (Capacity Retention) 99.86% over 49.5 h (202 cycles) nih.govresearchgate.net
Prototype Flow Battery Voltage 2.3 V nih.govnih.gov

| Prototype Flow Battery Capacity Retention | 95.8% over 75.1 h (120 cycles) | nih.govnih.gov |

This table presents the key performance metrics of a leading indolo[2,3-b]quinoxaline derivative as an anolyte material in nonaqueous redox flow batteries.

Strategies for Enhancing Target Selectivity and Efficacy

A central challenge in developing therapeutics based on the 6H-indolo[2,3-b]quinoxaline scaffold is achieving high target selectivity to maximize efficacy and minimize off-target effects. The pharmacological activity of these compounds is often linked to their ability to interact with DNA and proteins. nih.govconsensus.app Research has shown that the thermal stability of the complex formed between a 6H-indolo[2,3-b]quinoxaline derivative and DNA is a critical parameter for its biological activity. nih.govresearchgate.net

Strategies to enhance selectivity involve precise structural modifications. The type and placement of substituents on the quinoxaline (B1680401) nucleus significantly influence binding affinity and specificity. nih.gov For instance, the orientation of side chains toward the GC-rich minor groove of DNA can be modulated to improve interaction. nih.govconsensus.app Quantitative structure-activity relationship (QSAR) studies suggest that incorporating cyclic substituents or those with primary carbon atoms may lead to increased cytotoxic potency against cancer cells. researchgate.net Furthermore, a successful strategy for achieving enzyme selectivity involves a "scaffold hop" approach, where the core structure is fused with a known bioactive skeleton to direct it toward a specific protein target, as demonstrated in the development of the selective SHP1 inhibitor. rsc.org

Innovative Synthetic Methodologies for Sustainable Production

The growing interest in indolo[2,3-b]quinoxaline derivatives has spurred the development of more efficient and environmentally friendly synthetic methods. Traditional synthesis often suffers from long reaction times and the use of harsh catalysts. nih.gov

Recent innovations aim to overcome these limitations. One promising approach is the use of microdroplet-assisted reactions. nih.gov This technique can accelerate the synthesis of quinoxaline derivatives to the millisecond timescale and achieve high conversion rates (up to 90%) without the need for a catalyst, offering a significantly greener and faster alternative to conventional bulk-phase reactions. nih.gov

Other advanced methods include:

One-Pot Protocols: A multi-component, one-pot synthesis using a palladium acetate (B1210297) catalyst has been developed, providing an efficient route with high atom economy and an easy work-up. researchgate.net

Green Chemistry: An eco-friendly synthesis has been reported that uses water as the solvent and a benzyltriethylammonium chloride catalyst. researchgate.net This method avoids toxic organic solvents, aligning with the principles of sustainable chemistry. researchgate.net

Versatile Precursors: The indolo[2,3-b]quinoxaline nucleus itself is used as a key intermediate for the efficient synthesis of other complex heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. researchgate.netnih.gov

Integration of High-Throughput Screening and Omics Technologies in Discovery Efforts

To accelerate the discovery and optimization of new indolo[2,3-b]quinoxaline-based molecules, researchers are integrating advanced technologies like high-throughput screening (HTS) and omics. HTS, when combined with mass spectrometry detection, allows for the rapid screening of numerous reaction conditions (e.g., solvent, flow rate, temperature) to quickly identify the optimal parameters for synthesis. nih.gov This dramatically shortens the development cycle for producing libraries of derivatives for further testing. nih.gov

While direct reports on the use of "omics" technologies for 6-Acetyl-6-indolo[2,3-b]quinoxaline are emerging, their application is a logical and critical next step. The discovery of targeted agents, such as the SHP1 inhibitor, inherently relies on target identification and validation processes that are often driven by genomics, proteomics, and other omics data. Furthermore, molecular biology techniques are already in use to evaluate the efficacy of these compounds. For example, quantitative polymerase chain reaction (qPCR) assays have been used to measure the reduction in viral gene expression caused by an indolo[2,3-b]quinoxaline hybrid, providing a quantitative measure of its antiviral activity. nih.gov The future of discovery in this field will likely involve a synergistic approach, using omics to identify novel disease targets and HTS to rapidly synthesize and screen compound libraries for potent and selective modulators of those targets.

Q & A

Q. What are the common synthetic routes for 6-Acetyl-6-indolo[2,3-b]quinoxaline?

The synthesis typically involves transition-metal-catalyzed cross-coupling reactions or intramolecular oxidative cyclodehydrogenation. For example, the condensation of 1-arylmethyl-2,3-dihydroindole derivatives with ortho-phenylenediamine in ethanol under reflux conditions produces indoloquinoxaline scaffolds, followed by acetylation at the 6-position . Optimization of reaction time (e.g., 4 hours) and solvent systems (e.g., glacial acetic acid/ethanol) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key methods include:

  • 1H/13C-NMR : To confirm substitution patterns and acetyl group integration (e.g., δ 2.51 ppm for methyl groups in acetylated derivatives) .
  • IR spectroscopy : Identification of functional groups like C=O (e.g., υmax ~1700 cm⁻¹ for acetyl) .
  • X-ray crystallography : Resolves bond angles (e.g., C9–C10–C11 = 110.0°) and molecular packing .

Q. How are purification challenges addressed during synthesis?

Recrystallization from solvents like ethanol or acetonitrile is standard. For example, post-reaction mixtures are concentrated in vacuo, and cold ethanol is used to precipitate pure products .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to enhance regioselectivity in indoloquinoxaline derivatives?

Catalyst selection (e.g., Pd/C for nitro group reduction) and reaction conditions (e.g., hydrogen pressure at 2.7 atm) significantly influence regioselectivity . Computational modeling of transition states can guide ligand design to favor specific coupling sites .

Q. What strategies resolve contradictions in reaction yield data for this compound synthesis?

Systematic variation of parameters (e.g., temperature, solvent polarity) and statistical tools like Design of Experiments (DoE) help identify critical factors. For instance, prolonged reflux in ethanol increases cyclization efficiency but may degrade thermally sensitive acetyl groups .

Q. How do structural modifications at the 9-position impact biological activity?

Substitutions like fluoro or amino groups at the 9-position enhance anticancer activity by modulating electronic properties and binding affinity. For example, 9-fluoro derivatives exhibit improved cytotoxicity due to increased electron-withdrawing effects .

Q. What theoretical frameworks guide the design of novel indoloquinoxaline-based materials?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. Experimental data (e.g., absorption spectra) should align with computational results to validate design principles .

Q. Are metal-free synthetic approaches feasible for indoloquinoxaline derivatives?

Yes. Oxidative cyclizations using iodine or hypervalent iodine reagents under mild conditions avoid transition metals. However, yields may be lower compared to Pd-catalyzed methods .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC 1983315) with spectroscopic results to confirm structural integrity .
  • Contradictory Evidence : Discrepancies in reaction yields (e.g., ethanol vs. acetonitrile solvents) require replication under standardized conditions .

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